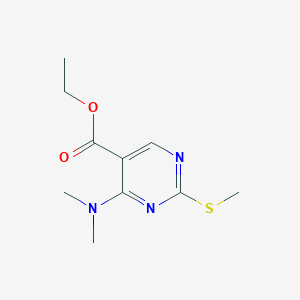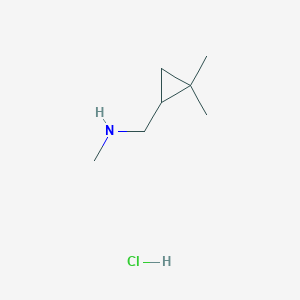
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine hydrochloride
説明
“1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine hydrochloride” is a chemical compound with the CAS Number: 926019-11-6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C6 H13 N . Cl H . The molecular weight of the compound is 135.64 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 135.64 .科学的研究の応用
Antimicrobial and Preservation Applications
Research into compounds like 1-methylcyclopropene and its applications in ethylene inhibition highlights its significant role in extending the shelf life of fruits and vegetables by delaying ripening and senescence processes. This compound effectively works at low concentrations, showcasing its utility in agriculture and food preservation to maintain quality and reduce waste (Blankenship & Dole, 2003; Watkins, 2006).
Cellular Protection and Regeneration
Dimethyltryptamine (DMT), despite being known for its psychotropic effects, has been studied for its potential in cellular protection and immunity, suggesting that similar compounds might hold therapeutic benefits beyond their primary known effects. These findings open pathways to researching the broader physiological implications of such compounds in medical therapies (Frecska et al., 2013).
Controlled Release of Active Compounds
The stabilization and controlled release of gaseous/volatile active compounds like 1-methylcyclopropene (1-MCP) have applications in enhancing the safety and quality of fresh produce. Research into such methodologies offers innovative approaches to food preservation, emphasizing the potential of similar chemical compounds in developing new preservation technologies (Chen et al., 2020).
Environmental Toxicity and Risk Assessment
Studies on the toxicity and environmental impact of various compounds, such as nitrosamines and antimicrobial agents like triclosan, highlight the importance of understanding chemical compounds' ecological and health-related effects. These insights are crucial for assessing the risks associated with chemical pollutants and developing safer, more sustainable chemicals (Nawrocki & Andrzejewski, 2011; Bedoux et al., 2012).
特性
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)4-6(7)5-8-3;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGPLAWTEXKNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-84-1 | |
| Record name | Cyclopropanemethanamine, N,2,2-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059941.png)
![2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B3059942.png)
![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)

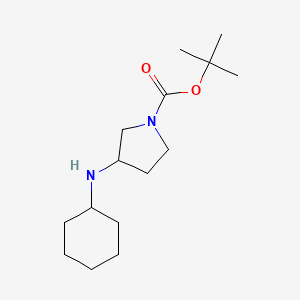
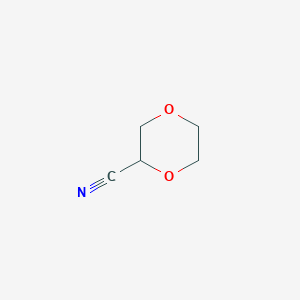
![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3059953.png)
![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)
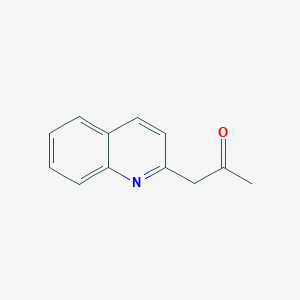
![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)
